1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one
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Overview
Description
1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine group and a trifluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . This method is advantageous due to its operational simplicity and the ability to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiophenol, sodium mercaptide, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
- 1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperidin-2-one
Uniqueness
1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one is unique due to the presence of both the pyridine and trifluoromethylbenzenesulfonyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)12-3-1-5-14(9-12)26(24,25)21-7-8-22(15(23)11-21)13-4-2-6-20-10-13/h1-6,9-10H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDAHKUODFQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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